benzyl N-[(2S)-1-oxo-1-[[(2S)-1-oxo-1-[[(2S)-1-oxo-1-[[(2S)-1-oxo-1-[[3-oxo-6'-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]spiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]propan-2-yl]amino]propan-2-yl]amino]propan-2-yl]amino]propan-2-yl]carbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z-Ala-Ala-Ala-Ala)2Rh110 involves the coupling of the peptide sequence Z-Ala-Ala-Ala-Ala with rhodamine 110. The reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .
Industrial Production Methods: Industrial production of (Z-Ala-Ala-Ala-Ala)2Rh110 follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .
Types of Reactions:
Fluorescence Activation: The hydrolysis reaction activates the fluorescence of rhodamine 110, which can be analyzed with an excitation wavelength of 485 nm and an emission wavelength of 525 nm.
Common Reagents and Conditions:
Elastase: The enzyme elastase is commonly used to cleave (Z-Ala-Ala-Ala-Ala)2Rh110.
Buffer Solutions: The reactions are typically carried out in buffer solutions such as phosphate-buffered saline (PBS) at a pH of 7.2.
Major Products:
Rhodamine 110: The major product formed from the hydrolysis of (Z-Ala-Ala-Ala-Ala)2Rh110 is rhodamine 110, a highly fluorescent compound.
Chemistry:
Fluorescent Probes: (Z-Ala-Ala-Ala-Ala)2Rh110 is used as a fluorogenic substrate in various biochemical assays to detect elastase activity.
Biology:
Enzyme Activity Studies: The compound is used to study the activity of elastase and other proteolytic enzymes in biological samples.
Medicine:
Disease Diagnostics: (Z-Ala-Ala-Ala-Ala)2Rh110 is employed in diagnostic assays to detect elastase activity in diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.
Industry:
Mechanism of Action
(Z-Ala-Ala-Ala-Ala)2Rh110 exerts its effects through the selective cleavage by elastase. The enzyme elastase breaks down the peptide bond in (Z-Ala-Ala-Ala-Ala)2Rh110, resulting in the release of rhodamine 110. The fluorescence of rhodamine 110 is then activated, allowing for the detection and quantification of elastase activity . The molecular targets involved in this process are the peptide bonds within the (Z-Ala-Ala-Ala-Ala)2Rh110 molecule .
Comparison with Similar Compounds
(Z-Ala-Ala-Ala-Ala)2Rhodamine110: This compound is identical to (Z-Ala-Ala-Ala-Ala)2Rh110 and serves the same purpose as a fluorogenic elastase substrate.
bis-(CBZ-L-alanyl-L-arginine amide) Rhodamine 110: Another similar compound that acts as a fluorogenic substrate for elastase.
Uniqueness: (Z-Ala-Ala-Ala-Ala)2Rh110 is unique due to its high sensitivity and specificity for elastase. The compound’s ability to produce a highly fluorescent product upon cleavage makes it an invaluable tool in various biochemical and diagnostic assays .
Properties
IUPAC Name |
benzyl N-[(2S)-1-oxo-1-[[(2S)-1-oxo-1-[[(2S)-1-oxo-1-[[(2S)-1-oxo-1-[[3-oxo-6'-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]spiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]propan-2-yl]amino]propan-2-yl]amino]propan-2-yl]amino]propan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H66N10O15/c1-31(61-49(71)33(3)63-53(75)37(7)67-58(80)82-29-39-17-11-9-12-18-39)51(73)65-35(5)55(77)69-41-23-25-45-47(27-41)84-48-28-42(24-26-46(48)60(45)44-22-16-15-21-43(44)57(79)85-60)70-56(78)36(6)66-52(74)32(2)62-50(72)34(4)64-54(76)38(8)68-59(81)83-30-40-19-13-10-14-20-40/h9-28,31-38H,29-30H2,1-8H3,(H,61,71)(H,62,72)(H,63,75)(H,64,76)(H,65,73)(H,66,74)(H,67,80)(H,68,81)(H,69,77)(H,70,78)/t31-,32-,33-,34-,35-,36-,37-,38-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBISHWUFSPAPR-QSVFAHTRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)OCC5=CC=CC=C5)C6=CC=CC=C6C(=O)O3)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)OCC7=CC=CC=C7 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)OCC5=CC=CC=C5)C6=CC=CC=C6C(=O)O3)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)OCC7=CC=CC=C7 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H66N10O15 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1167.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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